molecular formula C14H17NO4 B1267543 1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid CAS No. 78190-11-1

1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid

Cat. No.: B1267543
CAS No.: 78190-11-1
M. Wt: 263.29 g/mol
InChI Key: FFLPIVZNYJKKDM-UHFFFAOYSA-N
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Description

Overview of 1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid

This compound represents a sophisticated organic compound that has garnered significant attention in synthetic chemistry and pharmaceutical research. The compound possesses the molecular formula C₁₄H₁₇NO₄ and maintains a molecular weight of 263.29 grams per mole. This chemical entity features a piperidine ring system that has been strategically modified with both a carboxylic acid functional group and a benzyloxycarbonyl protecting group, creating a versatile synthetic intermediate.

The compound exists as a crystalline solid under standard conditions, exhibiting specific physical properties that make it suitable for various synthetic applications. Its Chemical Abstracts Service registry number is 78190-11-1, which provides unambiguous identification within chemical databases and literature. The systematic International Union of Pure and Applied Chemistry name for this compound is 1-phenylmethoxycarbonylpiperidine-3-carboxylic acid, reflecting its structural composition and functional group arrangement.

Research has demonstrated that this compound serves multiple roles in organic synthesis, particularly in the construction of complex molecular architectures. The presence of both protected amine functionality and free carboxylic acid groups enables diverse chemical transformations while maintaining selective reactivity patterns. Studies have shown that the compound exhibits stability under standard laboratory conditions, with a melting point range of 90-94 degrees Celsius, making it practical for synthetic manipulations.

The compound's solubility characteristics have been extensively studied, revealing moderate solubility in polar organic solvents and limited solubility in nonpolar systems. This solubility profile influences its purification methods and reaction conditions in synthetic applications. Contemporary research continues to explore novel applications of this compound in pharmaceutical chemistry, where its protected amine functionality provides opportunities for selective modifications in complex synthetic sequences.

Structural and Functional Significance

The structural architecture of this compound embodies several key design elements that contribute to its synthetic utility and functional versatility. The piperidine ring system forms the core structural framework, providing a six-membered saturated heterocycle that imparts conformational stability while maintaining synthetic accessibility. This ring system adopts preferred conformations that influence the spatial arrangement of functional groups and their subsequent reactivity patterns.

The carboxylic acid functionality positioned at the third carbon of the piperidine ring creates a strategic reactive site for further chemical elaboration. This positioning enables the formation of amide bonds, ester linkages, and other derivatives while maintaining the integrity of the heterocyclic core. Research has demonstrated that this carboxylic acid group exhibits typical reactivity patterns associated with aliphatic carboxylic acids, including facile conversion to activated derivatives such as acid chlorides and mixed anhydrides.

Structural Feature Functional Contribution Synthetic Implications
Piperidine Ring Conformational stability Predictable stereochemistry
Carboxylic Acid Group Electrophilic reactivity Amide bond formation
Benzyloxycarbonyl Protection Amine protection Selective deprotection
Aromatic Benzyl Group Hydrogenolysis susceptibility Mild deprotection conditions

The benzyloxycarbonyl protecting group represents a cornerstone of modern synthetic chemistry, providing robust protection for the nitrogen atom while remaining amenable to selective removal under mild conditions. This protecting group strategy enables complex synthetic sequences where amine functionality must be temporarily masked to prevent unwanted side reactions. The benzyl component of this protecting group contains an aromatic ring system that facilitates removal through catalytic hydrogenolysis, a process that cleaves the benzyl-oxygen bond while leaving other functional groups intact.

Studies have revealed that the electronic properties of the benzyloxycarbonyl group significantly influence the reactivity of the piperidine nitrogen. The carbonyl component of the protecting group reduces the nucleophilicity of the nitrogen through resonance effects, effectively preventing unwanted alkylation or acylation reactions during synthetic manipulations. This electronic modulation proves essential in complex synthetic sequences where multiple reactive sites must be managed simultaneously.

The three-dimensional structure of this compound has been characterized through various analytical techniques, revealing specific conformational preferences that influence its chemical behavior. Computational studies have indicated that the piperidine ring adopts chair conformations that minimize steric interactions between the carboxylic acid substituent and the benzyloxycarbonyl protecting group. These conformational preferences directly impact the compound's reactivity patterns and selectivity in chemical transformations.

Historical Context and Development

The development of this compound is intrinsically linked to the pioneering work of Max Bergmann and Leonidas Zervas in the early 1930s, who revolutionized peptide synthesis through their introduction of the benzyloxycarbonyl protecting group strategy. Bergmann, working at the Kaiser Wilhelm Institute for Leather Research in Dresden, collaborated with Zervas to develop what became known as the Bergmann-Zervas carboxybenzoxy method for controlled peptide synthesis.

The historical significance of this methodological breakthrough cannot be overstated, as it represented the first successful approach to controlled peptide chemical synthesis and remained the dominant procedure used worldwide for approximately twenty years until the 1950s. Zervas first prepared benzyl chloroformate in the early 1930s specifically for introducing the benzyloxycarbonyl protecting group, establishing the foundation for an entire class of synthetic intermediates including this compound.

Year Development Researcher(s) Impact
Early 1930s Benzyloxycarbonyl protecting group Zervas & Bergmann Revolutionary peptide synthesis
1932 Bergmann-Zervas method Bergmann & Zervas Controlled peptide synthesis
1934 Bergmann degradation Bergmann Peptide sequencing method
1970 Alternative protecting groups Carpino Expanded synthetic options

The evolution of piperidine-based protected amino acids followed naturally from these early discoveries, as researchers recognized the value of applying benzyloxycarbonyl protection to various heterocyclic amino acid derivatives. The specific development of this compound emerged from the growing need for conformationally constrained amino acid building blocks in pharmaceutical and medicinal chemistry applications.

Bergmann's forced emigration from Nazi Germany in 1933 due to his Jewish heritage led to his relocation to the Rockefeller Institute for Medical Research in New York, where he continued his protein chemistry research. This historical context underscores the international scientific collaboration that ultimately led to the widespread adoption and refinement of benzyloxycarbonyl protection strategies, including their application to piperidine derivatives.

The compound's development was further influenced by advances in understanding piperidine ring conformations and their biological significance. Research conducted in the latter half of the twentieth century revealed that piperidine-containing compounds, particularly those with carboxylic acid functionality, exhibited important biological activities related to neurotransmitter systems. This discovery motivated the synthesis of various protected piperidine derivatives, including this compound, as potential pharmaceutical intermediates.

Contemporary synthetic chemistry has built upon these historical foundations, developing improved methods for preparing and utilizing this compound in modern pharmaceutical synthesis. Current research focuses on optimizing reaction conditions, improving yields, and expanding applications to include novel therapeutic targets. The compound's continued relevance in modern synthetic chemistry demonstrates the enduring value of the fundamental protecting group strategies developed by Bergmann and Zervas nearly a century ago.

Properties

IUPAC Name

1-phenylmethoxycarbonylpiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c16-13(17)12-7-4-8-15(9-12)14(18)19-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFLPIVZNYJKKDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78190-11-1
Record name 78190-11-1
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Record name 1-((benzyloxy)carbonyl)piperidine-3-carboxylic acid
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Preparation Methods

Reaction Conditions and Catalytic Systems

The foundational step in synthesizing 1-[(benzyloxy)carbonyl]-3-piperidinecarboxylic acid involves the hydrogenation of 3-pyridinecarboxylic acid to 3-piperidinecarboxylic acid. As detailed in patent CN102174011A, this process employs a palladium-on-carbon (Pd/C) catalyst under high-pressure hydrogen (3–5 MPa) and elevated temperatures (80–100°C). The reaction proceeds in an aqueous medium, with catalyst loading optimized at 1–3% relative to the substrate mass. For example, a 100 kg batch of 3-pyridinecarboxylic acid requires 3 kg of 5% Pd/C, dissolved in 600 kg of water.

The hydrogenation occurs in two phases: an initial low-temperature phase (80–90°C) to initiate ring saturation, followed by a high-temperature phase (95–100°C) to ensure complete conversion. This dual-temperature approach minimizes side reactions such as over-hydrogenation or decarboxylation.

Yield and Scalability

Industrial-scale implementations report molar yields of 85–97% for 3-piperidinecarboxylic acid, depending on substrate purity and reaction duration. Post-hydrogenation workup involves vacuum distillation to remove water, followed by methanol-induced crystallization. The final product exhibits a melting point >300°C and >98% purity by HPLC.

Table 1: Hydrogenation Parameters for 3-Piperidinecarboxylic Acid Synthesis

Parameter Value Source
Catalyst 5% Pd/C (1–3% loading)
Pressure 3–5 MPa H₂
Temperature 80–100°C
Reaction Time 6–9 hours
Yield 85–97%

Protection of 3-Piperidinecarboxylic Acid with Benzyl Chloroformate

Amine Functionalization Strategies

The introduction of the benzyloxycarbonyl (Cbz) group to 3-piperidinecarboxylic acid follows established carbamate-forming reactions. While the provided sources lack explicit details, standard protocols involve treating the amine with benzyl chloroformate in a biphasic system (water/dichloromethane) under basic conditions (pH 9–10). Sodium bicarbonate or aqueous NaOH neutralizes the liberated HCl, driving the reaction to completion.

Optimization Considerations

Critical parameters for maximizing yield and purity include:

  • Stoichiometry : A 1.1:1 molar ratio of benzyl chloroformate to 3-piperidinecarboxylic acid ensures complete amine protection while minimizing esterification of the carboxylic acid group.
  • Temperature : Reactions conducted at 0–5°C reduce side products like N,N-dicarbamate formation.
  • Workup : Extraction with ethyl acetate and subsequent silica gel chromatography (eluent: hexane/ethyl acetate 3:1) isolates the target compound.

Industrial-Scale Production and Challenges

Catalytic Recycling and Cost Efficiency

Large-scale hydrogenation processes face catalyst recovery challenges. Patent CN102174011A notes that Pd/C catalysts are filtered and reused for up to five cycles without significant activity loss, reducing production costs by ~15%. However, catalyst poisoning by sulfur-containing impurities necessitates rigorous substrate purification.

Analytical Characterization

Structural Confirmation

Post-synthesis analysis includes:

  • ¹H NMR : Peaks at δ 7.35–7.28 (m, 5H, Ar-H), δ 5.12 (s, 2H, OCH₂Ph), and δ 3.80–3.20 (m, 4H, piperidine-H) confirm Cbz group incorporation.
  • IR Spectroscopy : Stretches at 1700 cm⁻¹ (C=O, carbamate) and 1680 cm⁻¹ (C=O, carboxylic acid) validate functional groups.

Purity Assessment

HPLC with UV detection (λ = 254 nm) resolves this compound at 8.2 minutes (C18 column, acetonitrile/water 60:40). Residual solvents (methanol, dichloromethane) are quantified via GC-MS, adhering to ICH Q3C guidelines.

Chemical Reactions Analysis

1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: It can be reduced using reagents like lithium aluminum hydride to form the corresponding alcohols.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydride and alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid is explored for its potential as a therapeutic agent. Its derivatives have shown promise in:

  • Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases such as diabetes and cancer.
  • Antimicrobial Activity : Comparative studies have demonstrated that this compound exhibits moderate antibacterial properties against strains like Pseudomonas aeruginosa. The zone of inhibition measured was approximately 14 mm.

The compound's biological activity can be summarized as follows:

Activity Type Description
Enzyme InhibitionPotential to inhibit certain enzymes linked to metabolic disorders
Antimicrobial PropertiesModerate activity against bacterial strains
Receptor ModulationPossible applications in modulating receptor activity for therapeutic effects

Study on Antimicrobial Activity

A comparative study involving various piperidine derivatives highlighted the antimicrobial efficacy of this compound. The results are summarized below:

Compound Zone of Inhibition (mm) Bacterial Strain
Compound A15 ± 1.0E. coli
Compound B12 ± 0.5S. aureus
This compound14 ± 0.8Pseudomonas aeruginosa

This data suggests that the compound has potential as a candidate for further development in antimicrobial therapies.

Industrial Applications

In addition to its medicinal applications, this compound is utilized in the synthesis of specialty chemicals and materials, including polymers and coatings. Its role as an intermediate facilitates the development of complex organic molecules used in pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid involves its interaction with specific molecular targets. In biological systems, it can act as a prodrug, releasing the active compound upon enzymatic cleavage of the benzyl group. The released active compound can then interact with its target proteins or enzymes, modulating their activity and leading to the desired therapeutic effect.

Comparison with Similar Compounds

1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid is similar to other compounds that contain the benzyloxycarbonyl (Cbz) protecting group. Some similar compounds include:

The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for particular synthetic and research applications.

Biological Activity

1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid (CAS No. 78190-11-1) is a compound that has garnered attention for its potential biological activities. This article reviews its biochemical properties, mechanisms of action, and implications for therapeutic applications, supported by data tables and relevant research findings.

  • Molecular Formula : C14H17NO4
  • Molecular Weight : 263.293 g/mol
  • InChI Key : FFLPIVZNYJKKDM-UHFFFAOYSA-N

This compound exhibits biological activity through several mechanisms:

  • COX Inhibition : The compound is structurally similar to naproxen, a known COX-1 and COX-2 inhibitor, suggesting it may reduce inflammation by decreasing the production of prostaglandins and other inflammatory mediators through inhibition of the arachidonic acid pathway .
  • Enzyme Interactions : It interacts with various enzymes involved in metabolic pathways, influencing their catalytic activity. Notably, it can form hydrogen bonds with the active sites of enzymes, which may lead to either inhibition or activation depending on the context .

Cellular Effects

The compound has been shown to affect several cellular processes:

  • Cell Signaling : It modulates pathways involving reactive oxygen species (ROS) and oxidative stress, impacting gene expression and cellular metabolism .
  • Gene Expression : By interacting with transcription factors, it can induce changes in gene expression that affect cell function and survival.

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary significantly with dosage:

  • Low Doses : Beneficial effects such as reduced oxidative stress and improved metabolic function.
  • High Doses : Toxic effects including potential liver and kidney damage, underscoring the importance of dosage optimization in therapeutic contexts .

Metabolic Pathways

The compound undergoes metabolism primarily through cytochrome P450 enzymes, leading to various metabolites that can influence its biological activity and toxicity. Understanding these metabolic pathways is crucial for assessing the compound's therapeutic potential and safety profile .

Transport and Distribution

The transport mechanisms of this compound within cells involve specific transporters and binding proteins that facilitate its movement across cellular membranes. Its localization within tissues can significantly impact its biological activity .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

StudyFindings
Study 1Demonstrated COX-inhibitory activity similar to naproxen, leading to reduced inflammation in animal models.
Study 2Investigated enzyme interactions; showed significant modulation of metabolic enzymes affecting lipid levels.
Study 3Reported cellular effects related to oxidative stress modulation, indicating potential neuroprotective properties.

Q & A

Q. Basic

  • Structural Confirmation :
    • 1H^1H- and 13C^{13}C-NMR for backbone and substituent analysis (e.g., benzyl protons at δ 7.3–7.4 ppm, carbamate carbonyl at ~155 ppm).
    • IR spectroscopy to identify carbonyl stretches (C=O at ~1700 cm1^{-1}) .
  • Purity Assessment :
    • HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient.
    • Melting point determination to verify consistency with literature values .

How should researchers reconcile conflicting storage recommendations (e.g., 2–8°C vs. –20°C)?

Advanced
Discrepancies in storage conditions arise from stability studies under varying parameters:

  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) to assess thermal and hydrolytic stability. Monitor via HPLC for degradation products (e.g., free piperidine or benzyl alcohol).
  • Recommendation : Store at –20°C for long-term stability if the compound shows sensitivity to hydrolysis; use 2–8°C for short-term storage if lyophilized and sealed under inert gas .

What safety precautions are critical during handling?

Q. Basic

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (irritant per GHS Category 2) .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (respiratory irritant, H335) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

What strategies enable regioselective functionalization of the piperidine ring?

Q. Advanced

  • Directed C–H Activation : Use palladium catalysts with directing groups (e.g., amides) to selectively functionalize the 3-position.
  • Protection/Deprotection : Temporarily protect the carboxylic acid group as a methyl ester to direct electrophilic substitution to the nitrogen or adjacent carbons .
  • Microwave-Assisted Synthesis : Enhance reaction specificity for 3-substitution under controlled temperature/pressure .

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